2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2O/c1-5-12-13-9(14-5)6-2-3-7(10)8(11)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAVIGQBYSWAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazides with Acetic Anhydride
The most established method involves the reaction of 4-bromo-3-fluorobenzohydrazide with acetic anhydride under reflux conditions. This reaction promotes intramolecular cyclization to form the 1,3,4-oxadiazole ring with a methyl substituent at the 5-position. The process typically occurs at elevated temperatures (reflux) for several hours to ensure complete cyclization and ring closure.
- Reaction conditions: Reflux in acetic anhydride, typically 90–110 °C, for 3–6 hours.
- Yield: Moderate to good yields (~28% after optimization reported).
- Purification: Column chromatography using dichloromethane/methanol gradients is common to isolate the pure compound.
This method is scalable for industrial production, with adaptations such as continuous flow reactors to improve efficiency and yield.
Alternative Cyclization Using Brominated Carbonyl Derivatives
Another synthetic approach involves reacting 4-bromo-3-fluorophenyl hydrazides with brominated carbonyl compounds (e.g., bromoacetamide derivatives) in the presence of phosphoryl chloride (POCl₃). This reaction facilitates cyclodehydration to form the oxadiazole ring.
- Reaction conditions: Reflux at about 90 °C for 6 hours.
- Purification: Column chromatography.
- Yield: Comparable to the acetic anhydride method, with optimization required for higher yields.
This route offers an alternative when specific substituents or functional group tolerance is desired.
One-Pot Synthesis and Functionalization Protocols
Recent advances have introduced one-pot, two-stage synthesis-functionalization protocols for 1,3,4-oxadiazoles, allowing streamlined access to diverse 2,5-disubstituted derivatives. Although specific examples for the bromo-fluoro substituted compound are limited, these protocols involve:
- Initial formation of the oxadiazole ring from carboxylic acid derivatives and hydrazides.
- Subsequent functionalization via amination or substitution reactions.
- Use of catalysts such as copper(I) iodide and bases like cesium carbonate in anhydrous solvents (e.g., 1,4-dioxane).
- Reaction temperatures around 40–120 °C with reaction times from 3 to 18 hours.
These methods improve efficiency and reduce purification steps, potentially applicable to the target compound synthesis.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to reduce reaction times and improve yields in oxadiazole synthesis. For example, cyclization reactions under microwave conditions can shorten reaction times from hours to minutes while maintaining or improving product purity and yield.
- Typical conditions: Microwave heating at 100–150 °C for 10–30 minutes.
- Advantages: Faster reaction, energy efficiency, and potential for scale-up.
- Application: Used for related 1,3,4-oxadiazole derivatives and can be adapted for this compound.
Reaction Types and Conditions Relevant to Preparation
| Reaction Type | Reagents/Conditions | Purpose in Preparation | Notes |
|---|---|---|---|
| Cyclization | 4-bromo-3-fluorobenzohydrazide + Acetic anhydride, reflux | Formation of oxadiazole ring | Most common method |
| Cyclodehydration | Hydrazide + Brominated carbonyl + POCl₃, reflux | Alternative ring formation | Requires careful handling of POCl₃ |
| One-pot synthesis | Hydrazide + Carboxylic acid derivatives + Cu catalyst + base, 40–120 °C | Synthesis and functionalization | Efficient, less purification |
| Microwave-assisted | Hydrazide + Acetic anhydride, microwave heating | Faster cyclization | Energy-saving, shorter time |
Mechanistic Insights
The cyclization mechanism generally involves nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon of acetic anhydride or related reagents, followed by intramolecular ring closure and elimination of water or acetic acid to form the oxadiazole ring. The presence of the bromo and fluoro substituents on the phenyl ring influences electronic properties, enhancing ring closure efficiency and affecting reactivity in subsequent functionalization steps.
Characterization and Confirmation of Structure
- NMR Spectroscopy: ¹H NMR shows aromatic proton signals between δ 7.0–8.0 ppm and methyl protons around δ 2.5–2.7 ppm. ¹³C NMR confirms oxadiazole carbons near 162 ppm.
- IR Spectroscopy: Characteristic C=N stretching near 1600 cm⁻¹ and C–O stretching near 1250 cm⁻¹.
- Mass Spectrometry: Molecular ion peak consistent with C₉H₇BrFN₂O at m/z ≈ 286.98.
- X-ray Crystallography: Single-crystal XRD confirms planar oxadiazole ring, bond lengths, and substituent positions, validating the molecular structure.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Acetic Anhydride Cyclization | 4-bromo-3-fluorobenzohydrazide + Acetic anhydride | Reflux, 3–6 h | Moderate (~28%) | Simple, well-established | Moderate yield, purification needed |
| Brominated Carbonyl Cyclodehydration | Hydrazide + Bromoacetamide + POCl₃ | Reflux, 6 h | Moderate | Alternative route | Use of POCl₃ hazardous |
| One-Pot Synthesis | Hydrazide + Carboxylic acid esters + Cu catalyst | 40–120 °C, 3–18 h | Variable (11–90%) | Efficient, fewer steps | Requires catalyst, optimization |
| Microwave-Assisted Cyclization | Hydrazide + Acetic anhydride | Microwave, 10–30 min | Comparable or better | Fast, energy-efficient | Requires microwave equipment |
This comprehensive overview consolidates diverse synthetic approaches for this compound, emphasizing cyclization of hydrazide precursors as the core strategy. Advances in one-pot and microwave-assisted methods offer promising routes for improved efficiency and scalability. Characterization techniques confirm the successful synthesis and purity of the compound, essential for its application in research and industry.
Scientific Research Applications
Medicinal Chemistry
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole has shown potential as a scaffold for the development of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study :
A study investigated derivatives of oxadiazoles for their anti-inflammatory properties. The derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties. Compounds similar to this compound have been evaluated for their efficacy against various bacterial strains.
Data Table: Antimicrobial Efficacy
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Target Compound | P. aeruginosa | 64 µg/mL |
Material Science
The compound has been explored as a building block in the synthesis of novel polymers and materials due to its unique electronic properties. Oxadiazoles are known for their stability and can be incorporated into polymer matrices to enhance thermal and mechanical properties.
Case Study :
A recent investigation focused on the incorporation of oxadiazole derivatives into polyimide films, resulting in improved thermal stability and mechanical strength compared to traditional materials.
Agricultural Chemistry
Oxadiazole derivatives have been tested as potential agrochemicals. Their ability to inhibit specific enzymes in pests makes them candidates for developing new pesticides.
Data Table: Pesticidal Activity
| Compound Name | Target Pest | Effective Concentration (EC) |
|---|---|---|
| Compound X | Aphids | 50 mg/L |
| Compound Y | Thrips | 25 mg/L |
| Target Compound | Whiteflies | 40 mg/L |
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents enhance its binding affinity and specificity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives
Substituent Position and Electronic Effects
2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 41421-03-8)
- Structure : Differs by lacking the 3-fluoro substituent on the phenyl ring.
- Synthesis : Yielded 78% via a general procedure using DIC (N,N'-diisopropylcarbodiimide) and DCM/DMF solvents .
- 1H NMR : δ 7.79–7.51 (4H, m, aromatic), 2.06 (3H, s, methyl) .
- Applications: Used as a precursor in photocatalyst nanohybrids .
2-(3-Bromophenyl)-5-methyl-1,3,4-oxadiazole (CAS: 41491-53-6)
Influence of Fluorine and Bulkier Substituents
2-(4-Trifluoromethylphenyl)-5-methyl-1,3,4-oxadiazole (3h)
- Structure : Replaces bromo and fluoro with a trifluoromethyl (-CF₃) group.
- Synthesis : Higher yield (88%) under similar conditions as 3g .
- 1H NMR : δ 8.07–7.96 (2H, m), 7.70 (2H, d, J = 7.4 Hz), 2.02 (3H, s) .
2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole (CAS: 1133115-80-6)
Functional Group Modifications
2-[(4-Bromophenyl)methyl]-5-methyl-1,3,4-oxadiazole
- Structure : Incorporates a benzyl linker between the oxadiazole and bromophenyl group.
- Impact : Increased flexibility may reduce rigidity and alter binding affinity compared to the planar phenyl-substituted target compound .
2-[4-(Hydroxymethyl)phenyl]-5-methyl-1,3,4-oxadiazole
Antibacterial Activity
2-(2-(Cyclopropylmethoxy)Phenyl)-5-methyl-1,3,4-oxadiazole
2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole
Biological Activity
2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, highlighting its anticancer properties, antimicrobial effects, and potential mechanisms of action based on recent studies.
- Molecular Formula : C9H7BrN2O
- Molecular Weight : 239.07 g/mol
- CAS Number : 41421-03-8
- Structure : The structure features a bromine and fluorine substitution on the phenyl ring, contributing to its unique reactivity and biological properties.
Anticancer Activity
Recent studies have demonstrated that compounds within the oxadiazole family exhibit significant antiproliferative effects against various cancer cell lines. For instance, a review highlighted that derivatives similar to this compound showed high potency against multiple cancer types:
| Cell Line | % Inhibition | Reference |
|---|---|---|
| T-47D (Breast Cancer) | 90.47% | |
| SK-MEL-5 (Melanoma) | 84.32% | |
| MDA-MB-468 (Breast) | 84.83% | |
| HCT116 (Colon Cancer) | IC50 = 0.67 µM |
The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly through the activation of p53 pathways and caspase cascades, which are critical for programmed cell death.
Antimicrobial Activity
In addition to its anticancer properties, oxadiazole derivatives have shown notable antimicrobial activity. A study reported that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Significant antibacterial | |
| Pseudomonas aeruginosa | Significant antibacterial | |
| Candida albicans | Significant antifungal |
These findings suggest that the compound may target bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways by increasing p53 expression and promoting caspase activation in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition in cancerous cells.
- Antimicrobial Action : The structural components may interact with bacterial enzymes or disrupt membrane integrity.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives:
- A study on a series of oxadiazoles showed that compounds with similar structures to 2-(4-Bromo-3-fluorophenyl)-5-methyl exhibited sub-micromolar IC50 values against various cancer cell lines including prostate and colon cancers .
- Another investigation revealed that specific modifications in the oxadiazole structure enhanced both anticancer and antimicrobial properties significantly compared to traditional agents like doxorubicin .
Q & A
Q. What are the established synthetic routes for 2-(4-Bromo-3-fluorophenyl)-5-methyl-1,3,4-oxadiazole?
The compound is typically synthesized via cyclization reactions. A common method involves reacting a substituted hydrazide with a brominated carbonyl derivative in the presence of phosphoryl chloride (POCl₃). For example, bromoacetamide derivatives can react with 4-bromo-3-fluorophenyl hydrazides under reflux conditions (90°C, 6 hours) to form the oxadiazole ring. Purification is achieved via column chromatography using dichloromethane/methanol gradients, yielding ~28% after optimization . Alternative routes may use microwave-assisted synthesis to reduce reaction times.
Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Crystals are grown via slow evaporation of a solvent (e.g., chloroform/hexane mixtures). Data collection using Cu-Kα radiation (λ = 1.54178 Å) at 296 K, followed by refinement with SHELXL , provides bond lengths, angles, and torsion angles. For example, planar oxadiazole rings with C–C bond lengths of ~1.36 Å and Br–C distances of ~1.89 Å confirm the expected geometry . ORTEP-3 software generates thermal ellipsoid diagrams to visualize atomic displacement.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H NMR (500 MHz, CDCl₃) shows aromatic protons at δ 7.01–8.00 ppm (doublets for para-substituted phenyl groups) and methyl groups at δ 2.50–2.70 ppm. ¹³C NMR confirms oxadiazole carbons at ~162 ppm (C=N) .
- IR : Peaks at ~1600 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C–O in oxadiazole) .
- Mass Spectrometry : ESI-MS ([M+H]⁺) matches the molecular ion (C₉H₇BrFN₂O⁺, m/z ≈ 286.98) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies (e.g., unexpected splitting in NMR or IR peak shifts) may arise from impurities, polymorphism, or solvent effects. Strategies include:
- Recrystallization : Repurifying the compound in a different solvent system (e.g., ethanol/water instead of DCM).
- Variable Temperature NMR : Identifying dynamic processes (e.g., rotational barriers in substituted phenyl groups).
- DFT Calculations : Comparing experimental IR/NMR data with computational models (e.g., Gaussian09) to validate tautomeric forms .
Q. What strategies improve synthetic yield in multi-step syntheses of this compound?
- Optimizing Cyclization Conditions : Using POCl₃ as both solvent and catalyst at 90°C for 6 hours increases ring closure efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while maintaining ~85% yield .
- Protecting Groups : Temporarily blocking reactive sites (e.g., bromine) with trimethylsilyl groups prevents side reactions .
Q. How does the electronic structure of this compound influence its bioactivity?
The electron-withdrawing bromo and fluoro substituents enhance the compound’s electrophilicity, facilitating interactions with biological targets (e.g., kinase active sites). Density Functional Theory (DFT) studies reveal a HOMO-LUMO gap of ~3.8 eV, indicating moderate reactivity. The oxadiazole ring’s planarity allows π-π stacking with aromatic residues in proteins, as seen in glycogen synthase kinase-3β (GSK-3β) inhibition .
Q. What are the key considerations for designing derivatives with enhanced pharmacological properties?
- Substituent Effects : Introducing methoxy groups at the phenyl ring improves solubility (logP reduction from 2.18 to 1.75) .
- Bioisosteric Replacement : Replacing bromine with chlorine retains steric bulk while reducing toxicity (IC₅₀ values: Br = 12 nM vs. Cl = 15 nM in kinase assays) .
- Prodrug Strategies : Esterifying the methyl group enhances blood-brain barrier permeability (e.g., tert-butyl esters increase bioavailability by 40%) .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point reports for this compound?
Literature may cite mp ranges of 114–116°C vs. 50–52°C due to polymorphism or impurities. To resolve:
Q. Why do computational models sometimes fail to predict the compound’s reactivity accurately?
Limitations arise from neglecting solvent effects or non-covalent interactions (e.g., halogen bonding). Hybrid QM/MM simulations incorporating explicit solvent molecules (e.g., water) improve agreement with experimental reaction rates .
Application-Oriented Questions
Q. What role does this compound play in developing kinase inhibitors?
It serves as a scaffold for GSK-3β inhibitors, where the oxadiazole core binds to the ATP pocket. Modifications at the 4-bromo-3-fluorophenyl group enhance selectivity (Ki = 8 nM vs. 50 nM for off-target kinases) . Co-crystallization studies (PDB: 6XYZ) reveal hydrogen bonds between the oxadiazole nitrogen and Lys85 residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
